2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline
Overview
Description
2-Methyl-3-[(4-nitrobenzyl)oxy]quinoxaline is an organic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core substituted with a 2-methyl group and a 3-[(4-nitrobenzyl)oxy] group
Preparation Methods
The synthesis of 2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline involves several steps. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Introduction of the 2-Methyl Group: The 2-methyl group can be introduced via alkylation using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the 3-[(4-Nitrobenzyl)oxy] Group: The final step involves the nucleophilic substitution reaction where the 3-hydroxyquinoxaline intermediate reacts with 4-nitrobenzyl bromide in the presence of a base like sodium hydride to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-Methyl-3-[(4-nitrobenzyl)oxy]quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrogenation: The nitro group can be hydrogenated to form an amine under catalytic hydrogenation conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various bases and acids depending on the specific reaction conditions. The major products formed from these reactions include amines, substituted quinoxalines, and other derivatives .
Scientific Research Applications
2-Methyl-3-[(4-nitrobenzyl)oxy]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated that derivatives of this compound may possess chemopreventive properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline involves its interaction with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have suggested that this compound can bind to certain proteins, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
2-Methyl-3-[(4-nitrobenzyl)oxy]quinoxaline can be compared with other quinoxaline derivatives, such as:
2-Methylquinoxaline: Lacks the 3-[(4-nitrobenzyl)oxy] group, making it less complex and potentially less active in certain biological assays.
3-[(4-Nitrobenzyl)oxy]quinoxaline: Lacks the 2-methyl group, which may affect its chemical reactivity and biological activity.
2,3-Dimethylquinoxaline: Contains two methyl groups but lacks the nitrobenzyl group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-methyl-3-[(4-nitrophenyl)methoxy]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-16(18-15-5-3-2-4-14(15)17-11)22-10-12-6-8-13(9-7-12)19(20)21/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUGSSBLZJJERS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OCC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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